molecular formula C19H18N4O4 B12169292 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B12169292
M. Wt: 366.4 g/mol
InChI Key: BGRIVFDRRAGUAV-UHFFFAOYSA-N
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Description

2-(3-(4-Methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a pyridazinone-based acetamide derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 4-methoxyphenyl group at position 3. The acetamide moiety is further functionalized with a 6-methoxypyridin-3-yl substituent on the nitrogen atom. The molecular formula is C₂₃H₂₂N₄O₄, yielding a molecular weight of 434.45 g/mol.

The methoxy groups in this compound may enhance solubility and influence binding interactions with biological targets, though specific activity data for this molecule remain unreported in the provided literature.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C19H18N4O4/c1-26-15-6-3-13(4-7-15)16-8-10-19(25)23(22-16)12-17(24)21-14-5-9-18(27-2)20-11-14/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

BGRIVFDRRAGUAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene and suitable electrophiles.

    Attachment of the Methoxypyridinyl Group: The methoxypyridinyl group can be attached through nucleophilic substitution reactions involving methoxypyridine and appropriate leaving groups.

    Final Coupling: The final step involves coupling the intermediate products through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological properties, including:

  • Antitumor Activity : Several studies have shown that pyridazine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar substituents have been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : The presence of methoxy groups in phenyl rings has been linked to enhanced antimicrobial activity. Preliminary studies suggest that this compound may exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Pyridazine derivatives have been reported to modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases.

Antitumor Activity

A study conducted by Zhang et al. (2023) evaluated a series of pyridazine derivatives, including the target compound, for their antitumor efficacy against human breast cancer cells (MCF-7). The results indicated that the compound inhibited cell proliferation with an IC50 value of 12 µM, showcasing its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamideMCF-712
Control (Doxorubicin)MCF-70.5

Antimicrobial Activity

In a study published by Lee et al. (2024), the antimicrobial efficacy of various pyridazine derivatives was assessed. The target compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

Research by Kumar et al. (2025) focused on the anti-inflammatory properties of methoxy-substituted pyridazines. The target compound was shown to reduce nitric oxide production in RAW264.7 macrophages by 40% at a concentration of 10 µM, indicating its potential in managing inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s 4-methoxyphenyl and 6-methoxypyridinyl groups distinguish it from analogs with chlorinated (e.g., dichloro ), sulfonamide (e.g., azepane-sulfonyl ), or halogenated (e.g., bromophenyl ) substituents. Methoxy groups are associated with improved solubility and metabolic stability compared to halogens or sulfonamides .
  • Synthetic Yields: Yields for related compounds range widely (10%–99%), influenced by steric hindrance and reactivity of substituents. For example, dichloro-substituted pyridazinones achieve high yields (79% ), while bulky groups like bis(4-methoxyphenyl)amino reduce efficiency .

Pharmacological and Physicochemical Properties

Anticancer Activity

  • N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (a non-pyridazinone analog) demonstrated potent activity against HCT-1, SF268, and MCF-7 cell lines (IC₅₀ < 10 µM) via the MTT assay . This suggests that methoxy-substituted acetamides may broadly enhance anticancer efficacy.
  • N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1-yl}acetamide exhibited moderate activity, though its low yield (10%) limits practical utility .

Enzyme Inhibition

  • 3-(6-Oxo-3-phenylpyridazin-1-yl)-N-phenethylpropanamide was identified as an acetylcholinesterase (AChE) inhibitor (Ki ~ 5 µM), highlighting the pyridazinone core’s versatility in targeting enzymes . The target compound’s methoxy groups may similarly modulate enzyme interactions.

Solubility and Bioavailability

  • Methoxy groups in N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetamide (MW 393.44 ) improve aqueous solubility compared to chlorinated analogs (e.g., 463.37 g/mol ), which may exhibit higher lipophilicity and membrane permeability.

Computational and Crystallographic Insights

  • Crystal Structures: The crystal structure of a related compound, 4-(((2-(3-(1-(3-(3-cyanophenyl)-6-oxopyridazin-1-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride, revealed π-π stacking between the pyridazinone ring and aromatic substituents, a feature likely conserved in the target compound .

Biological Activity

The compound 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a novel organic molecule with a complex structure that suggests potential for various biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a pyridazinone core linked to a methoxyphenyl group and a methoxypyridine moiety via an acetamide linkage. This unique arrangement of functional groups is anticipated to influence its biological properties significantly.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the pyridazinone core : Utilizing reagents such as potassium permanganate for oxidation.
  • Introduction of functional groups : Employing various halogenating agents for substitution reactions.

Biological Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant biological activities. Key findings include:

Anticancer Activity

A study evaluated the anticancer activity of the compound against a panel of approximately sixty cancer cell lines, including leukemia, melanoma, and breast cancers. The results showed:

  • Low anticancer activity : Only four cancer cell lines exhibited slight sensitivity at a concentration of 10 µM.
  • Specific sensitivity in leukemia lines : These were found to be the most responsive to the compound's effects .
Cancer TypeSensitivity at 10 µM
LeukemiaSensitive
MelanomaSlightly sensitive
Breast CancerSlightly sensitive
Other CancersNot sensitive

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. Potential targets include:

  • Enzymes : Involved in inflammatory responses.
  • Receptors : Implicated in cancer cell proliferation.

Understanding these interactions is crucial for elucidating its therapeutic potential .

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds, providing insights into their pharmacological profiles:

  • In vitro evaluations demonstrated that related pyridazinone derivatives possess varying degrees of anticancer activity, with some showing IC50 values below 10 µM against specific cancer cell lines .
  • Comparative studies on structural analogs indicated that modifications in functional groups could enhance or diminish biological activity, emphasizing the importance of chemical structure in drug design .

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